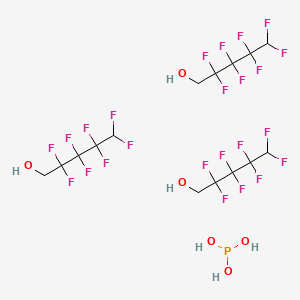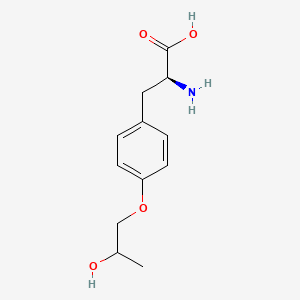
Silane, dimethyl(3-methyl-2-butenyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, dimethyl(3-methyl-2-butenyl)phenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 3-methyl-2-butenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(3-methyl-2-butenyl)phenyl- typically involves the reaction of phenylsilane with appropriate alkylating agents. One common method is the hydrosilylation of 3-methyl-2-buten-1-ol with phenylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of Silane, dimethyl(3-methyl-2-butenyl)phenyl- may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
化学反应分析
Types of Reactions
Silane, dimethyl(3-methyl-2-butenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have diverse applications in materials science and organic synthesis .
科学研究应用
Silane, dimethyl(3-methyl-2-butenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in the treatment of certain diseases.
作用机制
The mechanism of action of Silane, dimethyl(3-methyl-2-butenyl)phenyl- involves its ability to participate in various chemical reactions through the silicon atom. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3-methyl-2-butenyl group.
Dimethylphenylsilane: Similar but without the 3-methyl-2-butenyl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and 3-methyl-2-butenyl groups.
Uniqueness
Silane, dimethyl(3-methyl-2-butenyl)phenyl- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for unique applications in organic synthesis and materials science, distinguishing it from other similar compounds .
属性
CAS 编号 |
63972-14-5 |
|---|---|
分子式 |
C13H20Si |
分子量 |
204.38 g/mol |
IUPAC 名称 |
dimethyl-(3-methylbut-2-enyl)-phenylsilane |
InChI |
InChI=1S/C13H20Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
InChI 键 |
MGMDRJQLAGAMHN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC[Si](C)(C)C1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


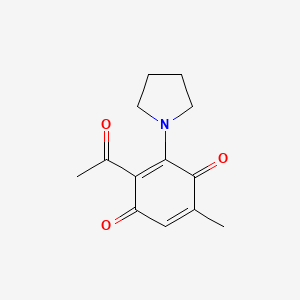

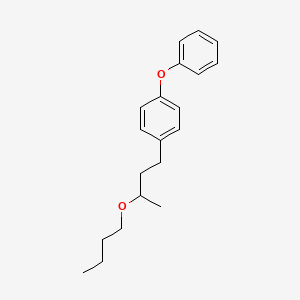
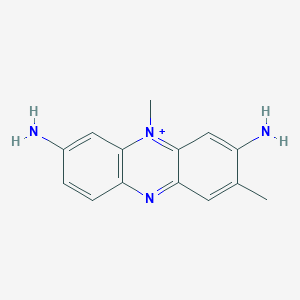
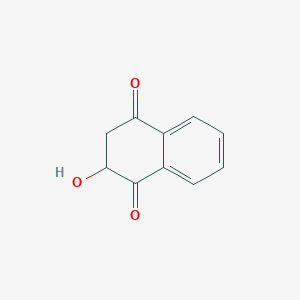
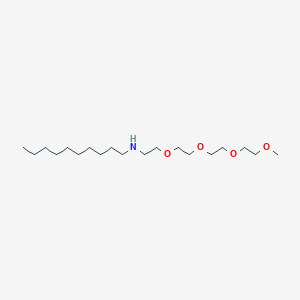

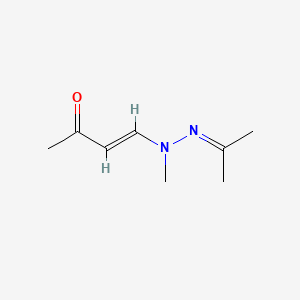
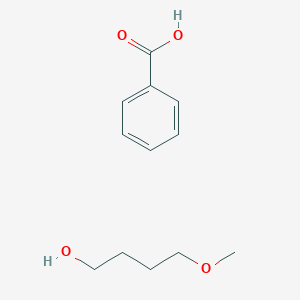
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
